molecular formula C3H3FO4 B1328766 2-fluoropropanedioic Acid CAS No. 473-87-0

2-fluoropropanedioic Acid

Cat. No. B1328766
CAS RN: 473-87-0
M. Wt: 122.05 g/mol
InChI Key: RBCXEDQEZDUMHD-UHFFFAOYSA-N
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Description

2-Fluoropropanedioic acid is a fluorinated organic compound that is not directly mentioned in the provided papers. However, the papers discuss various fluorinated analogs and derivatives that are structurally related or have similar functional groups. These compounds are of interest due to their potential applications in medicine, agriculture, and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their properties, making them useful for various applications, including as inhibitors for prostate-specific membrane antigen (PSMA) in prostate cancer imaging , as components in cooligomeric nanoparticles with temperature-sensitive properties , and as potential HIV-1 transmission prevention agents .

Synthesis Analysis

The synthesis of fluorinated organic compounds is a key area of research due to the unique properties that fluorine imparts to these molecules. For instance, the synthesis of radiofluorinated derivatives of 2-(phosphonomethyl)pentanedioic acid has been explored for prostate cancer imaging, with the introduction of fluorine being well-tolerated in the pentanedioic acid moiety . Additionally, chiral 2-aryl-2-fluoropropanoic acids have been prepared through kinetic resolution, which is a method that can provide access to chiral α-fluorinated drugs . Biocatalytic synthesis has also been employed to create 2-fluoro-3-hydroxypropionic acid, demonstrating the potential for environmentally friendly synthesis methods .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their function. For example, the stereochemistry of fluorinated derivatives can significantly impact their binding affinities, as seen with the racemic and individual stereoisomers of 2-fluoro-4-(phosphonomethyl)pentanedioic acid . The molecular structure also influences the physical properties of the compounds, such as the ability of fluoroalkylated 2-acrylamido-2-methylpropanesulfonic acid oligomers to form gels in various solvents .

Chemical Reactions Analysis

Fluorinated compounds can participate in a variety of chemical reactions. The papers describe the use of fluoroalkanoyl peroxide in the preparation of cooligomers , and the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using enantioselective esterification . Additionally, the synthesis of 2-fluoro-2-phenylalkanoic acids involves oxidation and bromo fluorination reactions, highlighting the diverse reactivity of fluorinated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, the fluoroalkyl-end-capped cooligomers exhibit a lower critical solution temperature in organic media , and the gelling oligomers show selective inhibition of HIV-1 replication . The solubility and dispersibility of these compounds in various solvents are also affected by their fluorinated nature . Furthermore, 1-fluoropropane-2-one has been investigated as an effective solid electrolyte interphase (SEI) additive for lithium-ion batteries, demonstrating the impact of fluorinated compounds on electrochemical performance .

Scientific Research Applications

Summary of the Application

2-fluoropropanedioic Acid is used in the synthesis of 2′-Fluoro modified nucleic acids. These modified nucleic acids are used in Polymerase-directed synthesis, and their properties and stability are analyzed by matrix-assisted laser desorption/ionization mass spectrometry .

Methods of Application or Experimental Procedures

The polymerase-directed synthesis of 2′-fluoro modified DNA is performed using commercially available 2′-fluoronucleoside triphosphates. The ability of a number of DNA and RNA polymerases to incorporate the 2′-fluoro analogs was tested. Four thermostable DNA polymerases were found that were able to incorporate 2′-fluoronucleotides with reasonable efficiency .

Results or Outcomes

The MALDI analysis of enzymatically produced 2′-fluoro modified DNA showed no base loss or backbone fragmentation, in contrast to the extensive fragmentation evident with unmodified DNA of the same sequence .

2. Application in Infectious Disease Detection

Summary of the Application

Functional nucleic acids (FNAs), especially the most widely used aptamers and DNAzymes, hold the advantages of high stability and flexible design, which make them ideal molecular recognition tools for bacteria and viruses, as well as potential therapeutic drugs for infectious diseases .

Methods of Application or Experimental Procedures

The process of microscopic identification includes isolation of pathogenic microorganisms from clinical specimens, culture, observation, and genome sequencing. It usually takes a long time to cultivate pathogenic microorganisms, and some pathogenic microorganisms are not easy to profile, which leads to misjudgment of the diagnosis result .

Results or Outcomes

After acquiring the genetic characteristics of the pathogenic microorganism, microscopic observation, PCR, and immunology methods can be applied to diagnose infectious diseases .

3. Application in University Research Lab Settings

Summary of the Application

Fluoropolymers are a class of synthetic materials that have found a wide range of applications in university research lab settings. These versatile polymers are known for their unique properties, making them invaluable in various scientific experiments and studies .

Methods of Application or Experimental Procedures

Fluoropolymers are commonly used in research labs for a variety of purposes. One of the most common applications is as a coating for lab equipment to provide chemical resistance and prevent contamination. They are also used in the construction of specialized containers for storing and handling hazardous materials safely. Additionally, fluoropolymers are used in the production of lab consumables such as tubing, seals, and gaskets .

Results or Outcomes

The use of fluoropolymers in university research labs offers several benefits. These materials are non-reactive, meaning they will not interfere with the experiments being conducted. They also have excellent thermal stability, ensuring consistent performance even at high temperatures. Furthermore, fluoropolymers are highly durable and resistant to wear and tear, making them a cost-effective choice for long-term use in research settings .

Safety And Hazards

2-fluoropropanedioic Acid is classified as dangerous. It can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-fluoropropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCXEDQEZDUMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274608
Record name Fluoromalonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoropropanedioic Acid

CAS RN

473-87-0
Record name 2-Fluoropropanedioic acid
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Record name Fluoromalonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoropropanedioic acid
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Record name Fluoromalonic acid
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